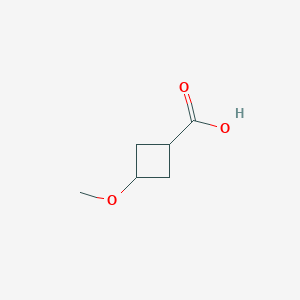

![molecular formula C9H10O5S B1324334 2-[2-(Methylsulfonyl)phenoxy]acetic acid CAS No. 1017782-54-5](/img/structure/B1324334.png)

2-[2-(Methylsulfonyl)phenoxy]acetic acid

Übersicht

Beschreibung

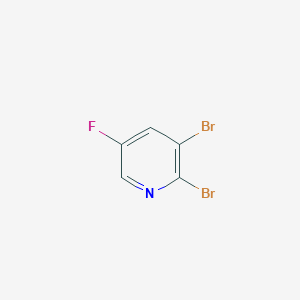

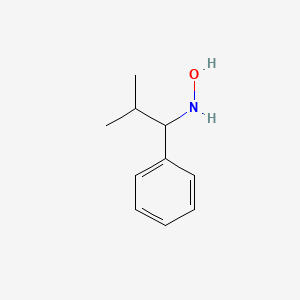

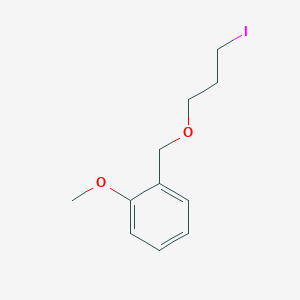

“2-[2-(Methylsulfonyl)phenoxy]acetic acid” is a chemical compound with the molecular formula C9H10O5S and a molecular weight of 230.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “2-[2-(Methylsulfonyl)phenoxy]acetic acid” involves a multi-step reaction . The first step involves potassium carbonate in acetonitrile for 16 hours at 25°C . The second step involves sodium hydroxide in ethanol for 0.5 hours at 26°C . The yield of the reaction is 37.2% .Molecular Structure Analysis

The molecular structure of “2-[2-(Methylsulfonyl)phenoxy]acetic acid” can be represented as CS(=O)(=O)C1=CC=CC=C1OCC(=O)O .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

2-[2-(Methylsulfonyl)phenoxy]acetic acid derivatives are used in the synthesis of novel polymers. For instance, they have been incorporated into the creation of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating good thermal stability and solubility in polar solvents. These polymers show potential for various industrial applications due to their thermal and chemical properties (Shockravi et al., 2006).

Derivatization for GC Analysis

This compound and its related derivatives are used in the derivatization of acidic herbicides for gas chromatographic (GC) analysis. The process enhances the detectability and measurement accuracy of herbicides in various samples, contributing significantly to environmental monitoring and agricultural research (Rompa et al., 2004).

Herbicide Resistance Research

Research has been conducted on the resistance of certain plants to phenoxy herbicides like 2-[2-(Methylsulfonyl)phenoxy]acetic acid. Studies focus on understanding how resistance traits are passed from wild species to cultivated crops, which is crucial for developing effective weed management strategies in agriculture (Jugulam et al., 2014).

Environmental Chemistry and Engineering

In environmental chemistry, this compound is used in research focusing on degradation processes of herbicides. Studies on advanced oxidation processes for the degradation of chlorinated phenoxy acids like 2-[2-(Methylsulfonyl)phenoxy]acetic acid are critical for environmental protection and pollution control (Mehralipour & Kermani, 2021).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2-[2-(Methylsulfonyl)phenoxy]acetic acid are synthesized and evaluated for their potential as anti-mycobacterial agents. This research is significant for developing new treatments against diseases like tuberculosis (Yar et al., 2006).

Eigenschaften

IUPAC Name |

2-(2-methylsulfonylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-15(12,13)8-5-3-2-4-7(8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDIFRPPAKQQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501274859 | |

| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Methylsulfonyl)phenoxy]acetic acid | |

CAS RN |

1017782-54-5 | |

| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Methylsulfonyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

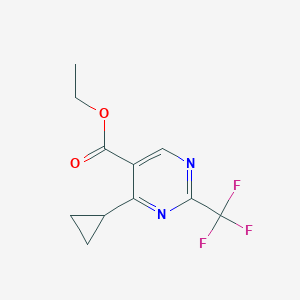

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)